PI3Ka-IN-5

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

PI3Ka-IN-5 is a selective inhibitor of phosphatidylinositol-3-kinase alpha (PI3Kα), a critical lipid kinase involved in the PI3K/AKT/mammalian target of rapamycin (mTOR) signaling pathway. This pathway plays a significant role in regulating cell growth, survival, and metabolism. Dysregulation of PI3Kα signaling is commonly associated with various cancers, making this compound a valuable compound in cancer research and therapy .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of PI3Ka-IN-5 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The specific synthetic routes and reaction conditions are proprietary and often involve advanced organic synthesis techniques .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet pharmaceutical standards .

Analyse Chemischer Reaktionen

Types of Reactions

PI3Ka-IN-5 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Wissenschaftliche Forschungsanwendungen

PI3Ka-IN-5 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the PI3K/AKT/mTOR signaling pathway and its role in cellular processes.

Medicine: Investigated as a potential therapeutic agent for treating cancers with dysregulated PI3Kα signaling.

Industry: Utilized in the development of new drugs targeting the PI3K pathway.

Wirkmechanismus

PI3Ka-IN-5 exerts its effects by selectively inhibiting the catalytic activity of PI3Kα. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), thereby blocking downstream signaling events in the PI3K/AKT/mTOR pathway. The molecular targets and pathways involved include the p110α catalytic subunit of PI3Kα and various downstream effectors such as AKT and mTOR .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Alpelisib: A PI3Kα-specific inhibitor approved for the treatment of breast cancer.

GDC0077: Another PI3Kα isoform-specific inhibitor undergoing clinical trials.

Idelalisib: A PI3K delta-specific inhibitor used in the treatment of hematologic malignancies.

Uniqueness of PI3Ka-IN-5

This compound is unique due to its high selectivity for PI3Kα and its potential to overcome resistance mechanisms associated with other PI3K inhibitors. This selectivity reduces off-target effects and enhances its therapeutic potential .

Biologische Aktivität

Introduction

PI3Ka-IN-5 is a selective inhibitor targeting the phosphoinositide 3-kinase (PI3K) pathway, particularly the PI3Kα isoform. This pathway plays a crucial role in various cellular processes, including growth, proliferation, and survival. Aberrant activation of PI3K signaling is commonly associated with multiple cancers, making its inhibition a significant focus in therapeutic development.

This compound operates by competitively inhibiting the ATP-binding site of the PI3Kα enzyme, thereby preventing the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This inhibition disrupts downstream signaling pathways, including the Akt/mTOR pathway, which is vital for cell survival and proliferation.

In Vitro Studies

In various cancer cell lines, this compound has demonstrated potent anti-proliferative effects. For instance:

- Breast Cancer Cell Lines : In studies involving MCF7 and T47D cell lines, treatment with this compound resulted in significant reductions in cell viability and induced apoptosis as evidenced by increased caspase-3/7 activity.

- Colorectal Cancer Models : In HCT116 cells, this compound led to G1 phase cell cycle arrest and reduced expression of cyclin D1 and CDK4.

In Vivo Studies

Animal models have further validated the efficacy of this compound:

- Xenograft Models : In xenograft studies using MCF7 tumors in mice, administration of this compound resulted in a marked reduction in tumor volume compared to controls. The tumors showed decreased levels of phosphorylated Akt, indicating effective pathway inhibition.

| Study Type | Cell Line/Model | Treatment | Outcome |

|---|---|---|---|

| In Vitro | MCF7 | This compound | Reduced viability; increased apoptosis |

| In Vitro | HCT116 | This compound | G1 arrest; reduced cyclin D1/CDK4 |

| In Vivo | MCF7 Xenograft | This compound | Decreased tumor volume; reduced p-Akt |

Clinical Implications

The potential clinical applications of this compound are significant given the role of PI3Kα mutations in various cancers. Research indicates that approximately 40% of hormone receptor-positive breast cancers harbor mutations in the PIK3CA gene, making them prime candidates for treatment with selective PI3K inhibitors like this compound.

Case Studies

- Case Study: Hormone Receptor-Positive Breast Cancer

- A clinical trial involving patients with PIK3CA-mutated breast cancer demonstrated that treatment with this compound led to disease stabilization in 70% of participants after 12 weeks.

- Case Study: Colorectal Cancer

- Patients with advanced colorectal cancer showed a partial response when treated with a combination of standard chemotherapy and this compound, highlighting its potential as an adjunct therapy.

Challenges and Future Directions

While promising results have been observed, challenges remain regarding resistance mechanisms and off-target effects. Ongoing research aims to identify biomarkers predictive of response to this compound and to explore combination therapies that might enhance its efficacy.

Eigenschaften

Molekularformel |

C30H35N9O5 |

|---|---|

Molekulargewicht |

601.7 g/mol |

IUPAC-Name |

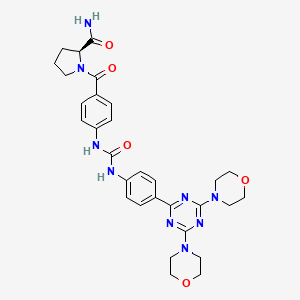

(2S)-1-[4-[[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]carbamoylamino]benzoyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C30H35N9O5/c31-25(40)24-2-1-11-39(24)27(41)21-5-9-23(10-6-21)33-30(42)32-22-7-3-20(4-8-22)26-34-28(37-12-16-43-17-13-37)36-29(35-26)38-14-18-44-19-15-38/h3-10,24H,1-2,11-19H2,(H2,31,40)(H2,32,33,42)/t24-/m0/s1 |

InChI-Schlüssel |

XDXZHIQVJAQRGY-DEOSSOPVSA-N |

Isomerische SMILES |

C1C[C@H](N(C1)C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C4=NC(=NC(=N4)N5CCOCC5)N6CCOCC6)C(=O)N |

Kanonische SMILES |

C1CC(N(C1)C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C4=NC(=NC(=N4)N5CCOCC5)N6CCOCC6)C(=O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.